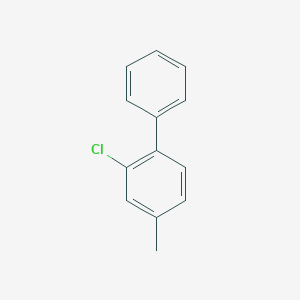![molecular formula C14H15N3O2 B231162 Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate, also known as MDV3100, is a novel androgen receptor antagonist that has been developed as a potential treatment for advanced prostate cancer. This compound has shown promising results in preclinical and clinical studies, and it is currently being evaluated in ongoing clinical trials.
Mécanisme D'action
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate works by blocking the androgen receptor, which is a key driver of prostate cancer growth. This compound binds to the androgen receptor with high affinity, preventing the receptor from activating genes that promote cancer cell growth. This compound also causes the androgen receptor to be degraded, further reducing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the levels of prostate-specific antigen (PSA), a biomarker that is used to monitor prostate cancer progression. In clinical trials, treatment with this compound resulted in a rapid and sustained decrease in PSA levels. This compound has also been shown to have a positive effect on bone health, reducing the risk of bone fractures in patients with advanced prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has several advantages for use in lab experiments, including its high purity and stability. However, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for research on Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate. One area of focus is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, there is ongoing research on the use of this compound in other types of cancer, including breast cancer and ovarian cancer.
Méthodes De Synthèse
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized knowledge and equipment. The final product is a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate has been extensively studied in preclinical and clinical studies for its potential use in the treatment of advanced prostate cancer. The compound has shown significant anti-tumor activity in preclinical models, and it has been well-tolerated in clinical trials. This compound has also been evaluated for its potential use in other types of cancer, including breast cancer and ovarian cancer.
Propriétés
Formule moléculaire |
C14H15N3O2 |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
methyl 2-cyano-2-[(Z)-2-(dimethylamino)-2-phenylethenyl]iminoacetate |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)13(11-7-5-4-6-8-11)10-16-12(9-15)14(18)19-3/h4-8,10H,1-3H3/b13-10-,16-12? |
Clé InChI |
FTDDRRYLGPYUQG-LNOOMQPSSA-N |
SMILES isomérique |
CN(C)/C(=C\N=C(C#N)C(=O)OC)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=CN=C(C#N)C(=O)OC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


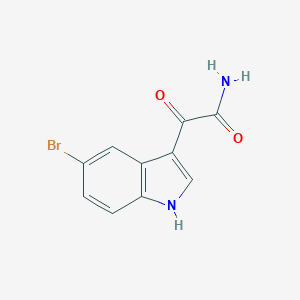
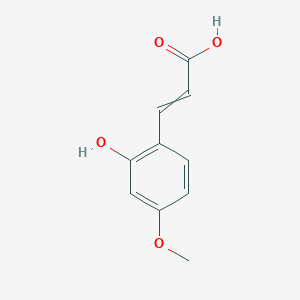
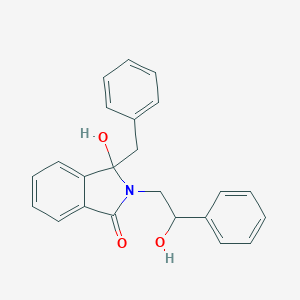
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
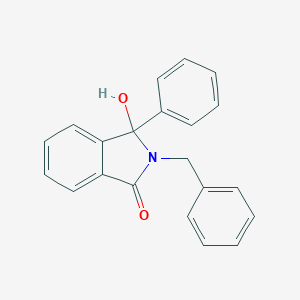
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
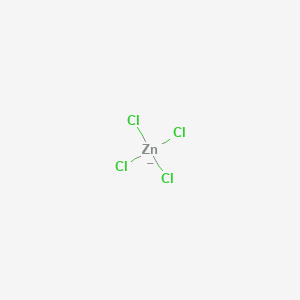
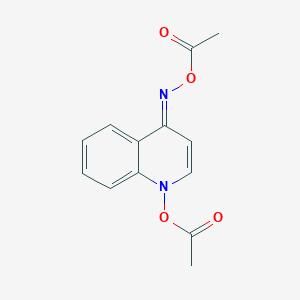

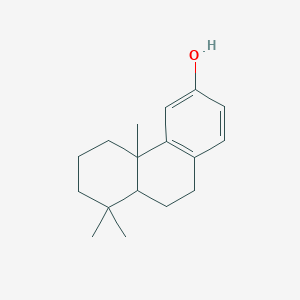
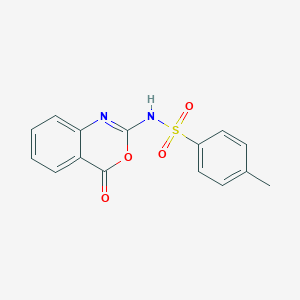
![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
